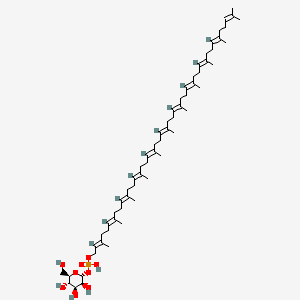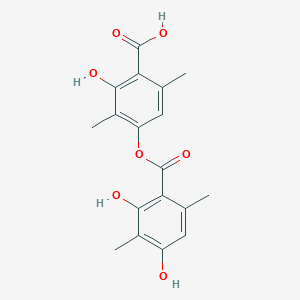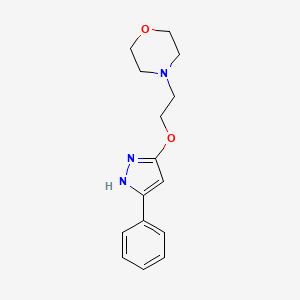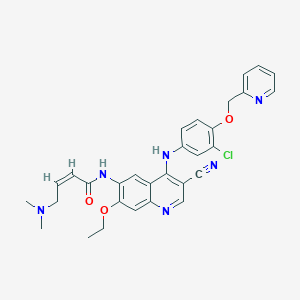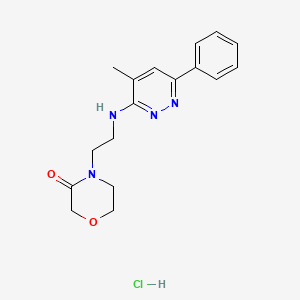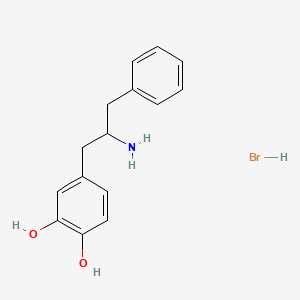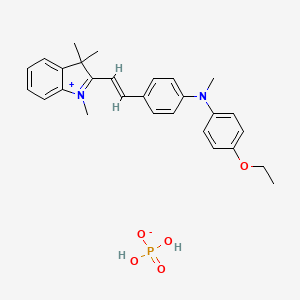
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid is a complex organic compound that belongs to the class of cephalosporin antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its structure includes a cephem nucleus, which is a characteristic feature of cephalosporins, and a thiazole ring, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid typically involves multiple steps, starting from basic organic compounds. One common method involves the condensation of 2-amino-4-thiazoleacetic acid with a cephem derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using a chemoenzymatic process. This method combines chemical synthesis with enzymatic reactions to achieve high yields and purity. For example, the use of immobilized penicillin acylase enzyme can enhance the efficiency of the process by selectively cleaving specific protecting groups .
Chemical Reactions Analysis
Types of Reactions
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring, potentially altering the compound’s antibacterial activity.
Reduction: Reduction reactions can affect the cephem nucleus, leading to changes in the compound’s stability.
Substitution: Halogen substitution reactions can occur at the chloro group, resulting in derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
Scientific Research Applications
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other cephalosporin derivatives.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: It is used in the development of new antibiotics to combat resistant bacterial strains.
Industry: The compound is utilized in the production of antibacterial coatings and materials.
Mechanism of Action
The mechanism of action of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar cephem nucleus but different side chains.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid is unique due to its specific combination of a thiazole ring and a cephem nucleus, which provides a distinct spectrum of antibacterial activity and stability compared to other cephalosporins .
Properties
CAS No. |
110425-20-2 |
|---|---|
Molecular Formula |
C12H11ClN4O4S2 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClN4O4S2/c13-5-3-22-10-7(9(19)17(10)8(5)11(20)21)16-6(18)1-4-2-23-12(14)15-4/h2,7,10H,1,3H2,(H2,14,15)(H,16,18)(H,20,21)/t7-,10-/m1/s1 |
InChI Key |
FXNJFBGXXJAMQB-GMSGAONNSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




